Sumatriptan N-Oxide

Übersicht

Beschreibung

Sumatriptan N-Oxide is a derivative of Sumatriptan, a well-known medication used to treat migraine and cluster headaches

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sumatriptan N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures ranging from 50-55°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves the same oxidation reaction as described above, scaled up for industrial use. The efficiency and simplicity of this method make it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Sumatriptan N-Oxide primarily undergoes oxidation reactions. It can also participate in other types of reactions such as reduction and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, methanesulphonic acid, methanolic medium, 50-55°C.

Reduction: Common reducing agents like sodium borohydride or lithium aluminium hydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule.

Major Products Formed: The major product of the oxidation reaction is this compound itself. Other reactions can yield various derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Sumatriptan N-Oxide has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of oxidation reactions and the development of new synthetic methods.

Biology: Research on this compound helps in understanding the metabolic pathways of Sumatriptan and its derivatives.

Medicine: While Sumatriptan is primarily used for treating migraines, studies on this compound can provide insights into the drug’s stability, degradation, and potential side effects.

Wirkmechanismus

The mechanism of action of Sumatriptan N-Oxide is similar to that of Sumatriptan. It acts as a selective serotonin receptor agonist, primarily targeting the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it causes vasoconstriction of intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

- Rizatriptan N-Oxide

- Zolmitriptan N-Oxide

- Almotriptan N-Oxide

- Naratriptan N-Oxide

- Eletriptan N-Oxide

- Frovatriptan N-Oxide

Comparison: Sumatriptan N-Oxide shares a common structural feature with other triptan N-oxides, which is the presence of an N,N-dimethylaminoethyl group attached to the indole position 3. this compound is unique in its specific binding affinity and efficacy in treating migraines. Its synthesis and stability also differ slightly from other triptan N-oxides, making it a distinct compound in its class .

Biologische Aktivität

Sumatriptan N-Oxide, a metabolite of the triptan class medication sumatriptan, is primarily known for its role in treating acute migraine attacks. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

Sumatriptan is a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Its N-Oxide form is produced through metabolic processes in the liver and has been observed to retain some biological activity. This compound's ability to modulate neurotransmitter release and vascular tone makes it significant in migraine therapy.

- Serotonin Receptor Agonism :

- Scavenging of Free Radicals :

-

Influence on Nitric Oxide Levels :

- Studies have shown that sumatriptan can modulate nitric oxide levels in the brain. For instance, during nitroglycerin-induced migraine models, sumatriptan reduced elevated nitric oxide levels while increasing superoxide concentrations, suggesting a complex interplay between these molecules in migraine mechanisms .

Table 1: Summary of Biological Activities

Case Study 1: Efficacy in Migraine Models

In a study involving nitroglycerin-induced allodynia in mice, sumatriptan administration significantly restored mechanical nociceptive thresholds compared to controls treated with saline. The results indicated that sumatriptan effectively reversed pain sensitivity induced by nitroglycerin within one hour post-administration .

Case Study 2: Role of Nitric Oxide

Research exploring the interaction between sumatriptan and nitric oxide revealed that sumatriptan not only reduced NO levels but also increased superoxide levels during nitroglycerin infusion. This finding suggests that sumatriptan may exert its effects by balancing oxidative stress within the central nervous system .

Eigenschaften

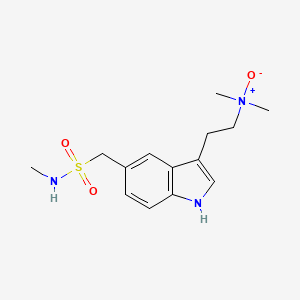

IUPAC Name |

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYJEBKFWDYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175429 | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212069-94-8 | |

| Record name | Sumatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-112504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.